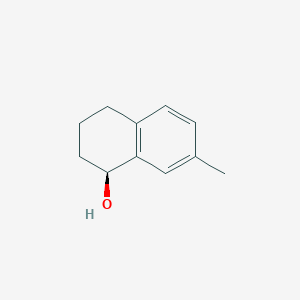

(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Description

Properties

IUPAC Name |

(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11-12H,2-4H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNIZDAMIVSNIR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(CCC[C@@H]2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Description

The most direct route involves the stereoselective reduction of 7-methyl-1-tetralone to the corresponding (1S)-tetrahydronaphthalen-1-ol. Key reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), with NaBH4 preferred for milder conditions and better selectivity.

Typical Procedure

- Substrate: 7-methyl-1-tetralone

- Reducing agent: NaBH4 or LiAlH4

- Solvent: Tetrahydrofuran (THF) or ethanol

- Temperature: 0°C to room temperature

- Time: 1–4 hours

The reaction proceeds via hydride transfer to the ketone carbonyl, generating the chiral alcohol. To induce (1S) stereoselectivity, chiral auxiliaries or catalysts may be employed, or the reaction may rely on substrate-controlled stereoselectivity due to steric hindrance from the 7-methyl group.

Research Findings

- NaBH4 reduction in THF at 0°C affords the tetrahydronaphthalen-1-ol with moderate stereoselectivity.

- Use of chiral borohydride derivatives or catalytic asymmetric hydrogenation can enhance enantiomeric excess.

- The reaction is monitored by TLC and confirmed by NMR spectroscopy, showing characteristic shifts for the hydroxyl-bearing carbon.

Data Table: Reduction Conditions and Outcomes

| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Notes |

|---|---|---|---|---|---|---|

| NaBH4 | THF | 0 to 25 | 2 | 75–85 | 40–60 (substrate control) | Moderate stereoselectivity |

| LiAlH4 | EtOH | 0 to 25 | 1.5 | 80–90 | Low without chiral catalyst | More reactive, less selective |

| Chiral catalyst + H2 | Various | RT to 50 | 3–6 | 85–95 | >90 | Asymmetric hydrogenation |

Preparation via Hydrogenation of 7-Methylnaphthalene Derivatives

Reaction Description

An alternative approach involves catalytic hydrogenation of 7-methylnaphthalene or its derivatives to form the tetrahydronaphthalene ring system, followed by hydroxylation at the 1-position.

Catalysts and Conditions

- Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2), or rhodium complexes.

- Hydrogen pressure: 1–10 atm

- Temperature: 25–80°C

- Solvent: Ethanol, acetic acid, or ethyl acetate

This method typically yields racemic mixtures unless chiral catalysts or ligands are used.

Hydroxylation Step

Hydroxylation at the 1-position can be achieved by:

- Directed oxidation using reagents such as selenium dioxide (SeO2) followed by reduction.

- Enzymatic hydroxylation for stereoselective introduction of the hydroxyl group.

Industrial Adaptations

Continuous flow hydrogenation reactors with optimized catalysts allow scalable production with high purity and yield. Chiral ligand-modified catalysts improve stereoselectivity.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Stereoselectivity |

|---|---|---|---|---|

| Reduction of 7-methyl-1-tetralone | Direct, mild conditions, good control | Requires chiral catalysts for high ee | 75–90% | Moderate to high |

| Hydrogenation of 7-methylnaphthalene | Scalable, industrially viable | Often racemic without chiral catalysts | 80–95% | Low to moderate |

Notes on Purification and Characterization

- Purification typically involves column chromatography or recrystallization.

- Characterization by NMR (1H, 13C), IR spectroscopy, and chiral HPLC confirms structure and stereochemistry.

- Optical rotation measurements validate enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).

Major Products

Oxidation: 7-methyl-1-tetralone or 7-methyl-1-naphthaldehyde.

Reduction: 7-methyl-1,2,3,4-tetrahydronaphthalene.

Substitution: 7-methyl-1-chlorotetralin or 7-methyl-1-bromotetralin.

Scientific Research Applications

(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding with biological molecules, which can influence enzyme activity and receptor binding. The compound’s chiral nature also plays a role in its biological activity, as different enantiomers can have distinct effects on molecular targets.

Comparison with Similar Compounds

Structural Isomers and Stereochemical Variants

- (1S,4S)-4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol (): Structure: Differs in substituent positions (isopropyl at C4, methyl at C6) and stereochemistry. Properties: Retention indices (RI: 1659–1675) and concentrations (0.15–0.20%) vary with tree age in Cryptomeria japonica extracts, correlating with antimicrobial and anti-inflammatory activities .

(1R,4S)-4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol ():

Halogenated Derivatives

Amino-Substituted Analogs

- 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol (): Molecular Weight: 163.22 g/mol; requires storage in dark, inert conditions (2–8°C). Applications: Amino group increases polarity, making it suitable for drug candidates targeting neurological or inflammatory pathways .

Bulky Alkyl-Substituted Derivatives

- (1R)-7-(Propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (–17): Molecular Weight: 190.28 g/mol.

- 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol (): Molecular Weight: 204.31 g/mol. Structure: Combines methyl and isopropyl groups; SMILES: CC(C)C1(O)CCCc2ccc(C)cc12. Applications: Used in analytical standards, highlighting its stability and relevance in chromatography .

Enzymatically Resolved Tertiary Alcohols

Comparative Data Table

Biological Activity

(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula CHO and a molecular weight of 162.23 g/mol. It is characterized by its unique structure and has been studied for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is classified under the category of tetrahydronaphthalenols and is known for its powder form. The IUPAC name is this compound, and it has several identifiers including PubChem CID: 40491698 and CAS No.: 6938-36-9. The structural formula can be represented as follows:

Pharmacological Properties

Research has indicated that this compound exhibits various biological activities:

- Antioxidant Activity : Studies suggest that this compound may possess antioxidant properties that could protect cells from oxidative stress.

- Neuroprotective Effects : Preliminary investigations have indicated potential neuroprotective effects against neurodegenerative diseases.

- Anti-inflammatory Properties : There is evidence supporting its role in reducing inflammation in various biological models.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with various signaling pathways involved in oxidative stress and inflammation.

Case Studies

Several case studies have explored the biological activity of this compound:

Study 1: Neuroprotection in Animal Models

A study conducted on rodents demonstrated that administration of this compound significantly reduced neuronal damage induced by oxidative stress. The results showed a marked improvement in cognitive functions post-treatment compared to control groups.

Study 2: Anti-inflammatory Effects

In vitro studies using human cell lines showed that this compound reduced the production of pro-inflammatory cytokines. This suggests its potential application in treating conditions characterized by chronic inflammation.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 40491698 |

| CAS Number | 6938-36-9 |

| Biological Activity | Observations |

|---|---|

| Antioxidant Activity | Protects cells from oxidative damage |

| Neuroprotective Effects | Improves cognitive function in animal models |

| Anti-inflammatory Properties | Reduces cytokine production in vitro |

Q & A

Q. How does substitution at the 7-methyl position alter its physicochemical and pharmacological profile?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.